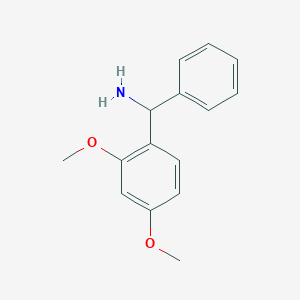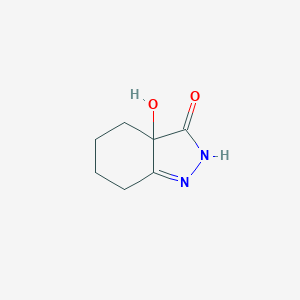
3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one, also known as HINT-1, is a small molecule that has been studied for its potential therapeutic applications. HINT-1 was first identified as a protein-binding partner of histidine triad nucleotide-binding protein 1 (HINT1), a tumor suppressor protein. Since then, HINT-1 has been found to have various biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one is not fully understood, but it is thought to involve the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one has also been found to interact with various proteins, including HINT1, p53, and Bcl-2, which may contribute to its biological effects.
Effets Biochimiques Et Physiologiques
3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses. 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one has also been found to protect neurons from oxidative stress and apoptosis, suggesting its potential as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one in lab experiments is its small size, which allows for easy synthesis and modification. 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one also has a relatively simple structure, which makes it easier to study its biological effects. However, one limitation of using 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one research, including:
1. Further investigation of the mechanism of action of 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one, including its interactions with various proteins and signaling pathways.
2. Development of more efficient synthesis and purification methods for 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one.
3. Exploration of the potential therapeutic applications of 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one in various fields, including cancer, inflammation, and neurodegenerative diseases.
4. Investigation of the pharmacokinetics and pharmacodynamics of 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one in animal models and humans.
5. Development of novel 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one derivatives with improved solubility and bioavailability.
In conclusion, 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one is a small molecule with potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Méthodes De Synthèse
3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one can be synthesized through a multistep process involving the reaction of 2-aminobenzoyl hydrazine with ethyl acetoacetate, followed by cyclization and reduction. The yield of 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one can be improved by optimizing the reaction conditions and purification methods.
Applications De Recherche Scientifique
3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one has been found to inhibit tumor growth and induce apoptosis in cancer cells. Inflammation is also an important target for 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one research, as it has been shown to have anti-inflammatory effects in animal models of arthritis and colitis. In the field of neurodegenerative diseases, 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one has been found to protect neurons from oxidative stress and apoptosis, suggesting its potential as a neuroprotective agent.
Propriétés
Numéro CAS |
107398-92-5 |
|---|---|
Nom du produit |
3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one |
Formule moléculaire |
C7H10N2O2 |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one |
InChI |
InChI=1S/C7H10N2O2/c10-6-7(11)4-2-1-3-5(7)8-9-6/h11H,1-4H2,(H,9,10) |
Clé InChI |
SOUBFTDOTKCCNB-UHFFFAOYSA-N |
SMILES |
C1CCC2(C(=NNC2=O)C1)O |
SMILES canonique |
C1CCC2(C(=NNC2=O)C1)O |
Synonymes |
3H-Indazol-3-one, 2,3a,4,5,6,7-hexahydro-3a-hydroxy- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



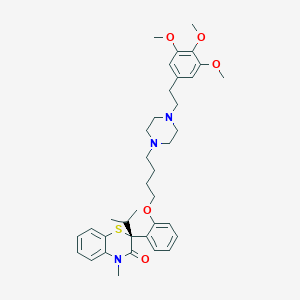
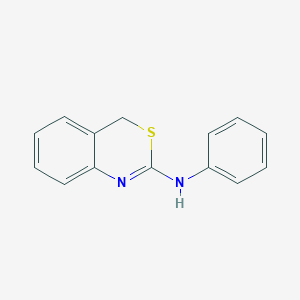
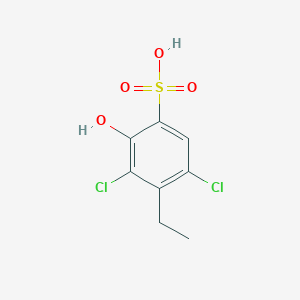
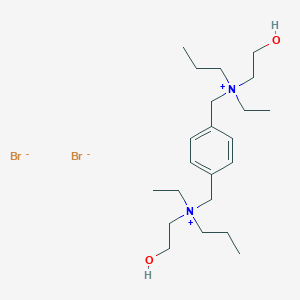
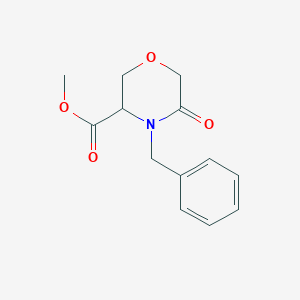
![Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI)](/img/structure/B9635.png)
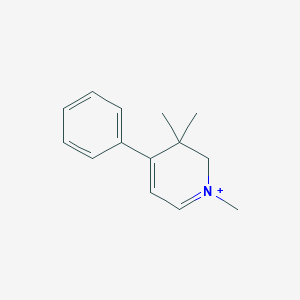
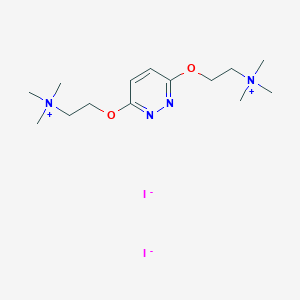
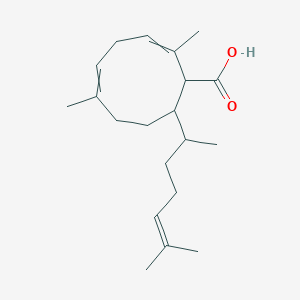
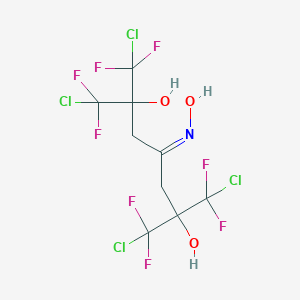
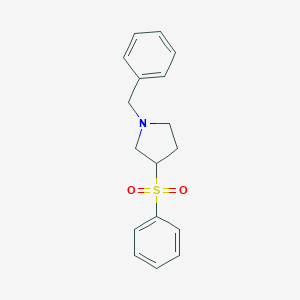
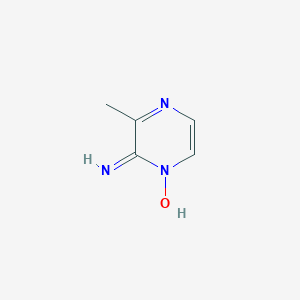
![[2,2'-Bipyridine]-6,6'(1H,1'H)-dione](/img/structure/B9643.png)
